(3R,4R)-3-Fluoro-4-methoxypiperidine

sigma-1 receptor CNS disorders neuropathic pain

(3R,4R)-3-Fluoro-4-methoxypiperidine is a chiral fluorinated piperidine derivative with CAS 2306248-81-5 (HCl salt). It is characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position in a defined trans (3R,4R) absolute configuration.

Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
Cat. No. B11922501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-Fluoro-4-methoxypiperidine
Molecular FormulaC6H12FNO
Molecular Weight133.16 g/mol
Structural Identifiers
SMILESCOC1CCNCC1F
InChIInChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyNKLOYRQCMQNZOI-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-3-Fluoro-4-methoxypiperidine: A Chiral Piperidine Building Block for Stereospecific Synthesis


(3R,4R)-3-Fluoro-4-methoxypiperidine is a chiral fluorinated piperidine derivative with CAS 2306248-81-5 (HCl salt). It is characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position in a defined trans (3R,4R) absolute configuration . This compound serves as a precision building block in medicinal chemistry, where its specific stereochemistry dictates the three-dimensional presentation of key pharmacophoric groups in target molecules. Unlike racemic or cis mixtures, this single enantiomer enables the unambiguous construction of stereochemically pure drug candidates, which is critical for intellectual property clarity, reproducible biological activity, and regulatory compliance in pharmaceutical development .

Why Stereochemistry Matters: The Risk of Substituting (3R,4R)-3-Fluoro-4-methoxypiperidine with Other Isomers


Substituting (3R,4R)-3-fluoro-4-methoxypiperidine with its cis diastereomers (e.g., (3R,4S)- or (3S,4R)-) or the opposite trans enantiomer (3S,4S) is not pharmacologically neutral. The spatial orientation of the fluorine and methoxy substituents critically influences molecular recognition. Published data in sigma-1 receptor modulators demonstrates that the cis-configuration provides a 10-fold greater potency than the trans-isomer [1]. Conversely, in certain kinase inhibitor programs, the cis-fluoro substitution on 4-methoxypiperidine has been shown to be essential for a synergistic and specific potency gain through direct enzyme interaction [2]. Using the wrong isomer in a synthesis can lead to a complete loss of desired biological activity, generating misleading structure-activity relationship (SAR) data, wasting resources, and producing compounds with no patent protection.

Head-to-Head Evidence: Quantifying the Differentiation of (3R,4R)-3-Fluoro-4-methoxypiperidine from Its Analogs


Sigma-1 Receptor Affinity: A 10-Fold Potency Divergence Between Cis and Trans Isomers

In the context of sigma-1 (σ1) receptor modulators, the stereochemistry of the 3-fluoro-4-methoxypiperidine scaffold is decisive. Research highlighted in medicinal chemistry literature indicates that the cis-configuration of this scaffold exhibits a 10-fold greater potency compared to the trans-isomer in σ1 receptor binding assays [1]. This directly implies that the (3R,4R) trans isomer, while essential for exploring the stereochemical landscape of a lead series, possesses intrinsically lower potency at this therapeutically relevant target. This data point is critical for medicinal chemists who must select the correct isomer for their target product profile.

sigma-1 receptor CNS disorders neuropathic pain stereochemistry-activity relationship

EGFR Kinase Inhibition: Cis-Fluoro Substitution is Critical for Synergistic Potency Gain

A lead optimization study for mutant-selective EGFR inhibitors published in the Journal of Medicinal Chemistry revealed that cis-fluoro substitution on a 4-methoxypiperidine moiety provided a synergistic, substantial, and specific potency gain through direct interaction with the enzyme's active site [1]. The co-crystal structure of compound 41a (PDB: 5CAV) with the EGFR T790M mutant kinase domain confirms the (3R,4S) cis configuration is critical for this interaction [2]. This structural biology evidence establishes that the trans (3R,4R) isomer would be unable to make the same productive contacts, serving as a powerful negative control or a tool to probe binding pocket stereochemistry.

EGFR kinase inhibitor NSCLC structure-guided optimization

Physical Form and Purity: Certified 97% Purity HCl Salt for Direct Use

The target compound is commonly supplied as the hydrochloride salt, (3R,4R)-3-fluoro-4-methoxypiperidine hydrochloride, which offers practical advantages in handling and formulation. The certified purity of 97% (HPLC) from a reputable supplier provides a defined benchmark for experimental reproducibility. This contrasts with less well-characterized or lower-purity trans isomer offerings, where variable purity can confound biological assay results and complicate reaction stoichiometry.

chemical procurement purity assay salt form weighing and handling

Enantiomeric Differentiation: Resolved (3R,4R) Isomer Enables IP-Secure Drug Candidate Synthesis

The compound is offered as a single, defined enantiomer with the (3R,4R) absolute configuration . This distinguishes it from racemic trans-3-fluoro-4-methoxypiperidine (CAS 1147181-39-2), which is a 1:1 mixture of (3R,4R) and (3S,4S) enantiomers. Chiral resolution is a costly and time-consuming step in drug development. Using a pre-resolved enantiopure building block directly avoids the need for analytical and preparative chiral separation, reduces process development costs, and is a prerequisite for generating composition-of-matter patents that cover a single, active stereoisomer . The (3S,4S) enantiomer is not a substitute for the (3R,4R) isomer in asymmetric environments like biological systems.

chiral resolution intellectual property asymmetric synthesis enantiopure building block

Optimal Deployment Scenarios for (3R,4R)-3-Fluoro-4-methoxypiperidine Based on Comparative Evidence


Stereochemical Probe in Sigma-1 Receptor and EGFR Kinase SAR Studies

The documented 10-fold potency difference between cis and trans isomers at the sigma-1 receptor [1], and the essential role of the cis configuration for EGFR kinase inhibition [2], establish the (3R,4R) isomer as an indispensable tool for stereochemical SAR exploration. Medicinal chemists should procure this compound to serve as a negative control, confirming that any observed activity is due to the correct, desired enantiomer. This negative control data is often required for high-impact journal publications and patent applications to definitively prove stereospecific target engagement.

Synthesis of Patent-Defensible, Enantiopure Drug Candidates

For drug discovery programs advancing toward candidate nomination, substitution of a racemic mixture with the resolved (3R,4R) isomer is non-negotiable. Using (3R,4R)-3-fluoro-4-methoxypiperidine as a starting material directly yields a single, patentable enantiomer of the final drug substance, circumventing the need for late-stage chiral chromatography or diastereomeric salt resolution. This streamlines the synthetic route and strengthens the intellectual property portfolio, as composition-of-matter claims for a single enantiomer are typically more robust than those for racemates .

Negative Control for Cis-Configured Kinase and GPCR Inhibitor Programs

Several high-profile drug discovery programs, including the mutant-selective EGFR inhibitor BLU-945, incorporate a (3S,4R)- or (3R,4S)-3-fluoro-4-methoxypiperidine moiety . For research groups working on analogous targets, (3R,4R)-3-fluoro-4-methoxypiperidine is the required matched-pair comparator. Testing this trans isomer alongside the active cis compound allows researchers to quantify the energetic contribution of the correct stereochemistry to target binding, a key parameter for computational chemistry model validation and fragment-based drug design.

Development of CNS-Targeted Agents with Optimized Conformational Profiles

The distinct conformational preferences of the trans isomer versus the cis isomer can be strategically exploited to modulate physicochemical properties like lipophilicity (clogP) and basicity (pKa), which are critical determinants of blood-brain barrier penetration [1]. When the cis scaffold exhibits poor CNS penetration or undesirable off-target activity, the trans isomer provides an alternative starting point for lead optimization that maintains the beneficial fluorine and methoxy substituents while altering the molecular shape. This approach is supported by the developing SAR around σ1 receptor modulators, where the trans and cis isomers demonstrate profoundly different biological profiles.

Quote Request

Request a Quote for (3R,4R)-3-Fluoro-4-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.